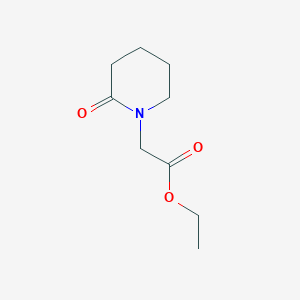
1-(Ethoxycarbonylmethyl)-2-piperidone
Overview
Description
1-(Ethoxycarbonylmethyl)-2-piperidone is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Biological Activity
1-(Ethoxycarbonylmethyl)-2-piperidone, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an ethoxycarbonyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Chemical Formula : CHNO
- CAS Number : 22875-63-4
- Molecular Weight : 183.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethoxycarbonyl group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.
- Receptor Modulation : It might act as an antagonist or agonist at certain receptor sites, influencing signaling pathways critical for various physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Antitumor Potential : There is emerging evidence supporting its role in inhibiting tumor cell proliferation, making it a candidate for cancer therapy.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, providing potential benefits in treating inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of piperidine derivatives, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant potency compared to standard antibiotics.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 64 | Escherichia coli |
Case Study 2: Antitumor Activity
In vitro studies on human cancer cell lines demonstrated that this compound inhibits cell growth and induces apoptosis. The compound was tested against breast and colon cancer cells, showing IC values in the low micromolar range.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| HT-29 (Colon Cancer) | 3.5 | Cell cycle arrest |
Future Directions
Continued research on this compound is warranted to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and reduce toxicity.
- Clinical Trials : Evaluating safety and efficacy in humans for potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(2-oxopiperidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)7-10-6-4-3-5-8(10)11/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAWENPCRRJBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444314 | |
| Record name | 1-(ethoxycarbonylmethyl)-2-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22875-63-4 | |
| Record name | 1-(ethoxycarbonylmethyl)-2-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















